[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid
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Overview
Description
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include bromine (Br2) and thiourea in solvents like acetic acid or chloroform . The reaction conditions often involve refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity . The difluoromethyl and phosphonic acid groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-thiazole: Shares the thiazole ring structure but lacks the difluoromethyl and phosphonic acid groups.
Thiazole derivatives: Various thiazole derivatives exhibit similar chemical properties and biological activities.
Difluoromethylphosphonic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is unique due to the combination of its thiazole ring with difluoromethyl and phosphonic acid groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H3BrF2NO3PS |
---|---|
Molecular Weight |
294.01 g/mol |
IUPAC Name |
[(2-bromo-1,3-thiazol-4-yl)-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C4H3BrF2NO3PS/c5-3-8-2(1-13-3)4(6,7)12(9,10)11/h1H,(H2,9,10,11) |
InChI Key |
YOCVHGMPOXJMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)C(F)(F)P(=O)(O)O |
Origin of Product |
United States |
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